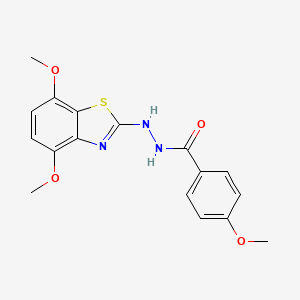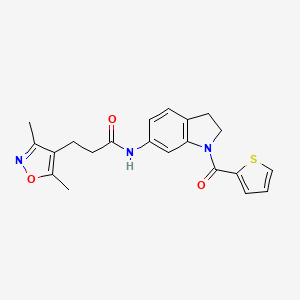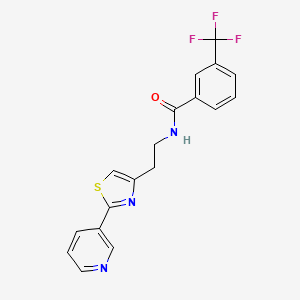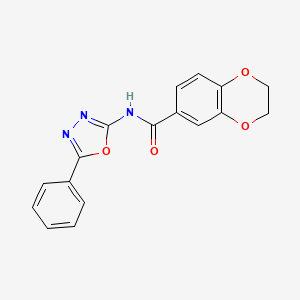![molecular formula C9H16BrN3 B2372625 [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine CAS No. 1179195-83-5](/img/structure/B2372625.png)
[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[2-(4-Bromopyrazol-1-yl)ethyl]diethylamine” is a chemical compound with the molecular formula C9H16BrN3 . It is used in various chemical reactions and has been mentioned in several scientific papers .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H16BrN3/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6H2,1-2H3 . This indicates the presence of bromine (Br), nitrogen (N), and carbon © atoms in the molecule.Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it reacts with [PdCl2(CH3CN)2] in CH3CN at 70 °C to form chalcogenolato-bridged dinuclear palladium (II) complexes .Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.15 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Synthesis and Characterization
- Research on similar compounds such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide focuses on synthesis and spectroscopic characterization. These compounds are identified using techniques like FT-IR, NMR spectroscopy, and single crystal X-ray diffraction studies (Anuradha et al., 2014).
Catalysis and Nanoparticle Formation
- Compounds containing the [2-(4-Bromopyrazol-1-yl)ethyl] moiety have been used to synthesize dinuclear palladium(II) chalcogenolates, which are then used to tailor palladium-sulfur/selenium nanoparticles. These nanoparticles are analyzed using techniques like TEM, SEM-EDX, and powder X-ray diffraction (Sharma et al., 2015).
Pharmaceutical Applications
- In pharmaceutical research, such compounds are explored for their potential in synthesizing new drugs. For instance, the synthesis of novel compounds like ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate utilizes diethylamine, which is structurally similar to [2-(4-Bromopyrazol-1-yl)ethyl]diethylamine, indicating potential pharmaceutical applications (Soršak et al., 1998).
Molecular Structure Analysis
- The crystal and molecular structure analysis of compounds like N-[2-(Chloromercuri)ethyl]diethylamine helps in understanding the spatial arrangement and bonding in such molecules. This information is crucial for designing molecules with desired properties (Toman & Hess, 1973).
Organocatalysis
- Diethylamine, a component of this compound, has been used as an organocatalyst in eco-safe and diastereoselective synthesis of medicinally relevant compounds, indicating potential applications in green chemistry and organic synthesis (Kulkarni et al., 2013).
Enzyme Modeling
- Research on less symmetrical dicopper(II) complexes, including those with diethylamine groups, focuses on modeling the active site of type 3 copper proteins. This research can provide insights into enzyme function and design (Merkel et al., 2005).
作用機序
Target of Action
Pyrazoline derivatives, a class of compounds to which this compound belongs, have been reported to exhibit a broad range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.
Mode of Action
Based on the known activities of similar compounds, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions may lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes in which these proteins are involved.
Biochemical Pathways
Pyrazoline derivatives have been reported to exhibit antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may affect a variety of biochemical pathways, including those involved in inflammation, neurotransmission, oxidative stress, and cell proliferation .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb (blood-brain barrier) permeant . The compound’s lipophilicity (Log Po/w) values range from 0.5 to 1.82, suggesting that it may have good bioavailability .
Result of Action
Similar compounds have been reported to affect various cellular processes, including inflammation, neurotransmission, oxidative stress, and cell proliferation . These effects may be due to the compound’s interactions with its targets and its influence on various biochemical pathways .
特性
IUPAC Name |
2-(4-bromopyrazol-1-yl)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrN3/c1-3-12(4-2)5-6-13-8-9(10)7-11-13/h7-8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTCAALJJAUNEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Pyridin-4-yloxyazetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2372543.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2372545.png)
![2-(pyridin-3-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2372546.png)



![3-(2-Bromo-4-nitrophenoxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2372551.png)

![Methyl 8-amino-5-silaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2372555.png)

![4-[(2-Carbamoylethyl)amino]benzoic acid](/img/structure/B2372558.png)

![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)
